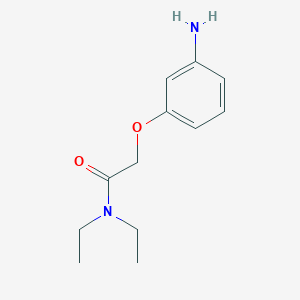

2-(3-aminophenoxy)-N,N-diethylacetamide

Vue d'ensemble

Description

The compound “2-(3-aminophenoxy)-N,N-dimethylacetamide” is a related compound . It has a CAS Number of 184944-88-5 and a molecular weight of 194.23 . It is stored at room temperature and has a purity of 95%. It is a powder in physical form .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For example, poly(imide siloxane) (PIS) copolymers were synthesized through a straightforward simultaneous condensation reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS) and three different number-average molecular weights of , !-bis (3-aminopropyl) polydimethyl siloxane (APPS) .Molecular Structure Analysis

The molecular structure of related compounds can be complex. For instance, polysiloxane rubbers have a polymeric Si-O-Si backbone, which gives the material distinctive properties .Chemical Reactions Analysis

The chemical reactions of related compounds can involve various processes. For example, the reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS) and three different number-average molecular weights of , !-bis (3-aminopropyl) polydimethyl siloxane (APPS) was used to synthesize poly(imide siloxane) (PIS) copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can vary. For example, 1,3-Bis(3-aminophenoxy)benzene, a related compound, is a light yellow to yellow solid. It has slight solubility in methanol but is insoluble in water .Applications De Recherche Scientifique

Synthesis of Resistant Polyimide Fibers

The compound is used in the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group . The fibers synthesized using this compound showed resistance to atomic oxygen (AO), making them suitable for applications in low Earth orbit as flexible construction components . The AO resistance of the fibers was found to be dependent on the molar content of the compound .

Creation of Thermoplastic Elastomers

The compound is used in the synthesis of poly(imide siloxane) (PIS) copolymers, which are a type of thermoplastic elastomer . These copolymers exhibit elastomeric behavior at their service temperature and can be reprocessed by melting at elevated temperatures . They possess properties such as good electric property, thermal stability, anti-oxidative property, durability at low temperatures, as well as ozone, weathering and radiation resistance .

Expansion of Processing Window of Phthalonitrile Resins

The compound is used in a two-step curing reaction with an epoxy-group to expand the processing window of phthalonitrile resins . The compound acts as both a reactant and a catalyst in this process .

Safety and Hazards

Orientations Futures

The development of spacecraft with long-servicing life in low earth orbit (LEO) requires high-temperature resistant polymer films with long-term atomic oxygen (AO) resistant features. The relatively poor AO resistance of standard polyimide (PI) films greatly limits their applications in LEO spacecraft .

Propriétés

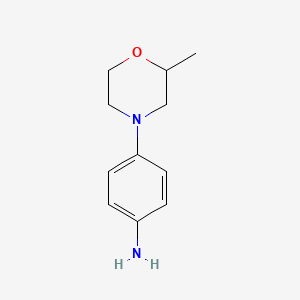

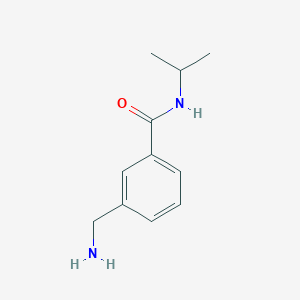

IUPAC Name |

2-(3-aminophenoxy)-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-14(4-2)12(15)9-16-11-7-5-6-10(13)8-11/h5-8H,3-4,9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFQVHSRMJKAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminophenoxy)-N,N-diethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)

![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3306166.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid](/img/structure/B3306196.png)